2-Isopropoxy-5-methylphenylamine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-5-methylphenylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-isopropoxy-5-methylphenol.
Amination: The phenol group is converted to an amine group through a series of reactions involving reagents such as ammonia or amines under controlled conditions.
Hydrochloride Formation: The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials and reagents are handled using automated systems.
Reaction Control: Precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.
Purification: The final product is purified using techniques such as crystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxy-5-methylphenylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where the isopropoxy or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or alkylating agents are employed under controlled conditions.
Major Products
Oxidation: Produces oxides or hydroxylated derivatives.
Reduction: Yields amines or other reduced forms.
Substitution: Results in substituted phenylamine derivatives.
Scientific Research Applications
2-Isopropoxy-5-methylphenylamine hydrochloride is widely used in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-Isopropoxy-5-methylphenylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Isopropoxy-5-methylphenol: The starting material for the synthesis of 2-Isopropoxy-5-methylphenylamine hydrochloride.
2-Isopropoxy-5-methylbenzylamine: A related compound with similar structural features.
2-Isopropoxy-5-methylphenylamine: The non-hydrochloride form of the compound.
Uniqueness
This compound is unique due to its specific functional groups and the
Properties
IUPAC Name |
5-methyl-2-propan-2-yloxyaniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-7(2)12-10-5-4-8(3)6-9(10)11;/h4-7H,11H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIMQZDAERALDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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